molecular formula C9H10N2O2 B13941421 1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde

1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde

Cat. No.: B13941421
M. Wt: 178.19 g/mol
InChI Key: PACCVZOOUOEJHD-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile or electrophile involved .

Scientific Research Applications

2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1-methyl-1H-pyrido[2,3-b][1,4]oxazine-6-carboxaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carbaldehyde

InChI

InChI=1S/C9H10N2O2/c1-11-4-5-13-9-8(11)3-2-7(6-12)10-9/h2-3,6H,4-5H2,1H3

InChI Key

PACCVZOOUOEJHD-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=CC(=N2)C=O

Origin of Product

United States

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